molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No. B1603170
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8FNO2 . It is an aryl fluorinated building block .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-fluoro-3-methylbenzoic acid was synthesized from m-xylene via nitration, reduction, diazotization, and selective oxidation . The reaction was carried out at 110℃ for 2 hours with 30% of nitric acid concentration at 1.0 MPa in an autoclave .


Molecular Structure Analysis

The molecular weight of 4-Amino-2-fluoro-3-methylbenzoic acid is 169.15 . The structure of this compound can be represented by the SMILES string Cc1c(N)c(ccc1F)C(O)=O .

Scientific Research Applications

  • Antimicrobial and Cytotoxic Agents
  • Fluorinated Building Blocks

    • Method : This compound was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
  • Sodium-Glucose Transporter 2 (SGLT2) Inhibitors

    • Application : 3-Fluoro-2-methylbenzoic acid can be used to obtain diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors .
    • Method : This involves a Friedel-Crafts acylation, followed by a reduction reaction .
  • Fluorinated Building Blocks

    • Method : This compound was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
  • Sodium-Glucose Transporter 2 (SGLT2) Inhibitors

    • Application : 3-Fluoro-2-methylbenzoic acid can be used to obtain diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors .
    • Method : This involves a Friedel-Crafts acylation, followed by a reduction reaction .

Safety And Hazards

Safety data sheets indicate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid getting it in eyes or on skin, and to use only in well-ventilated areas .

properties

IUPAC Name

4-amino-2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRCZFHARCFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598328
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-3-methylbenzoic acid

CAS RN

194804-84-7
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 7 ml of ethanol was suspended 0.70 g of ethyl 4-amino-2-fluoro-3-methylbenzoate, followed by adding thereto 7 ml of lN sodium hydroxide, and the resulting mixture was stirred at 40° C. for 4 hours. To the reaction mixture was added 1.2 ml of 6N hydrochloric acid, followed by extraction with 50 ml of ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent, to obtain 0.59 g of 4-amino-2-fluoro-3-methylbenzoic acid as colorless crystals.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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